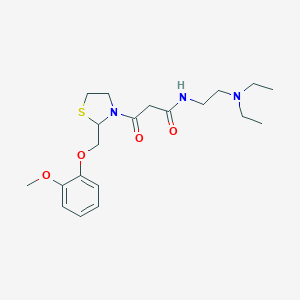

N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide

Übersicht

Beschreibung

5-Hydroxy-7-acetoxyflavone: (CAS No. 6674-40-4) belongs to the flavonoid class of compounds. It is characterized by a flavone backbone with hydroxyl and acetoxy functional groups.

Vorbereitungsmethoden

Synthetic Routes::

Chemical Synthesis: While specific synthetic routes are not widely documented, chemical synthesis likely involves acetylation of the hydroxyl group at position 7 of a flavone precursor.

Isolation from Natural Sources: 5-Hydroxy-7-acetoxyflavone can be isolated from plants that naturally produce it.

- Industrial-scale production methods are not well-documented due to limited commercial interest.

Analyse Chemischer Reaktionen

Reaktivität::

Oxidation: Die phenolische Hydroxylgruppe (Position 5) kann Oxidationsreaktionen eingehen.

Substitution: Die Acetoxygruppe (Position 7) kann an Substitutionsreaktionen teilnehmen.

Reduktion: Die Reduktion der Carbonylgruppe (Acetoxy) ist möglich.

Oxidation: Oxidationsmittel (z. B. Wasserstoffperoxid, Metalloxide).

Substitution: Halogenierungsmittel (z. B. Brom, Chlor).

Reduktion: Reduktionsmittel (z. B. Natriumborhydrid).

- Oxidation: 5-Hydroxy-7-carboxyflavone (wenn die Acetoxygruppe oxidiert wird).

- Substitution: Verschiedene Derivate, abhängig von der Substitutionsreaktion.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazolidine derivatives can exhibit anticancer properties. The structural components of N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis.

A study published in the Journal of Medicinal Chemistry highlighted that similar compounds have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial activities. Preliminary studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, indicating that this compound may possess similar properties .

Drug Design and Development

The compound's unique structure allows for modifications that can enhance its pharmacological profile. Research into structure-activity relationships (SAR) can lead to the development of more potent derivatives with improved efficacy and reduced toxicity.

Toxicological Studies

Toxicity assessments are crucial for any new drug candidate. The compound has been evaluated for acute toxicity, with studies indicating an LD50 value of 250 mg/kg in rodent models . Understanding the toxicological profile will inform dosage and safety parameters for future clinical applications.

Synthesis and Characterization

A notable case study involved the synthesis of this compound, where researchers optimized reaction conditions to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .

In a collaborative study, the biological activity of the compound was evaluated against a panel of cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects at micromolar concentrations, warranting further investigation into its mechanism of action .

Wirkmechanismus

Targets: Molecular targets may include enzymes, receptors, or signaling pathways.

Pathways: 5-Hydroxy-7-acetoxyflavone’s effects may involve modulation of cellular processes (e.g., inflammation, oxidative stress).

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Heben Sie seine spezifischen Merkmale im Vergleich zu anderen Flavonoiden hervor.

Ähnliche Verbindungen: Andere Flavone (z. B. Chrysin, Apigenin) weisen strukturelle Ähnlichkeiten auf.

Denken Sie daran, dass die Forschung zu 5-Hydroxy-7-acetoxyflavone noch im Gange ist und sein volles Potenzial auf weitere Erkundung wartet. Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, können Sie sich gerne melden

Biologische Aktivität

N-(2-(Diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanamide, also known by its CAS number 161364-72-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 409.54 g/mol |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 620.9 ± 55.0 °C (Predicted) |

| pKa | 8.01 ± 0.40 (Predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolidine ring structure is known to facilitate interactions with proteins that play crucial roles in cellular signaling and metabolism.

- Anti-inflammatory Activity : Research indicates that compounds containing thiazolidine moieties exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of methoxyphenoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

Case Study 3: Antioxidant Capacity

Research assessing the antioxidant capacity of this compound showed a significant reduction in lipid peroxidation in cellular models exposed to oxidative stress. This effect was attributed to the compound's ability to donate electrons and neutralize reactive oxygen species.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Eigenschaften

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-4-22(5-2)11-10-21-18(24)14-19(25)23-12-13-28-20(23)15-27-17-9-7-6-8-16(17)26-3/h6-9,20H,4-5,10-15H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRFDXHVDSUSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936508 | |

| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161364-72-3 | |

| Record name | 3-Thiazolidinepropanamide, N-(2-(diethylamino)ethyl)-2-((2-methoxyphenoxy)methyl)-beta-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161364723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Diethylamino)ethyl]-3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.